2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of piperidine, thiophene, and thiazole moieties
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S3/c20-14(10-22-11-15(21)19-6-2-1-3-7-19)18-16-17-12(9-24-16)13-5-4-8-23-13/h4-5,8-9H,1-3,6-7,10-11H2,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWZZCTUIDMQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of 2-oxo-2-piperidin-1-ylethyl bromide through the bromination of 2-oxo-2-piperidin-1-ylethyl acetate.
Thiazole Formation: The next step involves the synthesis of the thiazole ring by reacting 4-thiophen-2-yl-1,3-thiazole with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the piperidine derivative with the thiazole derivative under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The incorporation of piperidine and thiophene moieties enhances their bioactivity by improving solubility and cellular uptake.
Case Study:
A study published in Medicinal Chemistry evaluated a series of thiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
The compound's structural components suggest potential efficacy against cancer cells. Thiazole derivatives have been shown to interact with cellular pathways involved in proliferation and apoptosis.
Case Study:
Research conducted on thiazole-based compounds indicated that they can act as inhibitors of key enzymes involved in cancer cell metabolism. In vitro studies demonstrated that these compounds induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-oxo-2-piperidin-1-ylethyl)thio]benzoic acid
- 2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol
Uniqueness
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of piperidine, thiophene, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.5 g/mol. The structure features a piperidine ring, a thiazole moiety, and a sulfanyl group, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties , particularly against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacteria Species | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These findings suggest that the compound has a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production pathways in bacteria .
Anticancer Activity
Studies have shown that the compound may also possess anticancer properties . It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Cytotoxicity Assay Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 - 30 |
| HeLa (Cervical Cancer) | 5 - 15 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfanyl group may play a crucial role in binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The thiazole moiety could influence receptor activity, potentially enhancing or inhibiting signaling pathways related to cell growth and survival.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly inhibited biofilm formation compared to standard antibiotics like ciprofloxacin .
- Anticancer Screening : In vitro studies on cancer cell lines showed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
